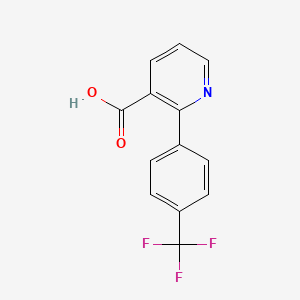

2-(4-Trifluoromethylphenyl)nicotinic acid

説明

2-(4-Trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of a phenyl ring attached to the pyridine moiety. This compound belongs to a class of fluorinated aromatic acids with applications in medicinal chemistry, particularly in the design of bioactive molecules. The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to target proteins, making it a critical pharmacophore in drug discovery .

特性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZOKLRDOUYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624042 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339538-65-7 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as the primary raw materials.

Formation of Intermediate: The reaction between trifluoroacetyl chloride and vinyl ethyl ether produces an intermediate compound, which is then reacted with 3-amino acrylonitrile to form 4-trifluoromethyl nicotinonitrile.

Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a catalyst such as sodium hydroxide, potassium hydroxide, or sodium methoxide.

Hydrolysis: The resulting 4-trifluoromethyl nicotinonitrile is hydrolyzed to yield 2-(4-Trifluoromethylphenyl)nicotinic acid.

Industrial Production Methods

The industrial production of 2-(4-Trifluoromethylphenyl)nicotinic acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and reaction conditions that ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-(4-Trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 2-(4-Trifluoromethylphenyl)nicotinic acid .

科学的研究の応用

Medicinal Chemistry

2-(4-Trifluoromethylphenyl)nicotinic acid has shown promise as a lead compound in the development of therapeutics targeting various diseases:

- Neurodegenerative Disorders : The compound is being investigated for its potential in treating conditions such as Alzheimer's disease. Studies indicate that it may selectively inhibit γ-secretase, an enzyme involved in the pathogenesis of Alzheimer's, while minimizing interactions with other enzymes that could lead to side effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The anti-inflammatory effects have also been noted, which could be beneficial in treating inflammatory diseases.

Agrochemical Applications

The trifluoromethyl group enhances the herbicidal activity of nicotinic acid derivatives. Research indicates that compounds with this moiety can effectively control key weeds in cereal crops. For example, derivatives have been developed for use in protecting crops from pests and diseases, demonstrating significant herbicidal activity against various grass species .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of 2-(4-Trifluoromethylphenyl)nicotinic acid:

- Neuroprotective Effects : A study published in Pharmaceutical Science highlighted its role as a nicotinic acetylcholine receptor modulator, suggesting potential benefits in cognitive enhancement and neuroprotection . The compound’s ability to improve cognitive functions has been supported by animal model studies.

- Cytotoxicity Against Cancer Cell Lines : In recent research, derivatives similar to 2-(4-Trifluoromethylphenyl)nicotinic acid were tested against various cancer cell lines. One derivative exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating its potential as an anticancer agent .

Biological Activities of 2-(4-Trifluoromethylphenyl)nicotinic Acid

Case Studies Overview

作用機序

The mechanism of action of 2-(4-Trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of nicotinic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of 2-(4-Trifluoromethylphenyl)nicotinic Acid and Analogs

*Assumed based on structural similarity to analogs.

Key Observations:

Trifluoromethyl vs. Trifluoromethoxy Groups :

- The trifluoromethyl group (-CF₃) in 2-(4-Trifluoromethylphenyl)nicotinic acid contributes to higher electron-withdrawing effects and lipophilicity compared to the trifluoromethoxy (-OCF₃) group in 5-(4-Trifluoromethoxyphenyl)nicotinic acid. This difference may influence membrane permeability and target binding .

- Compound 4j (), which contains a 4-trifluoromethylphenyl group attached to an oxadiazole ring, demonstrated sub-micromolar IC₅₀ values against Bcl-2-expressing cancer cells, highlighting the importance of the -CF₃ group in enhancing potency .

Positional Isomerism :

- 4-(Trifluoromethyl)nicotinic acid (pyridine-4-CF₃) lacks the phenyl ring present in 2-(4-Trifluoromethylphenyl)nicotinic acid, resulting in reduced steric bulk and altered electronic properties. This simpler structure is often used as a building block for more complex molecules .

Additional Functional Groups: The hydroxyl group in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid improves solubility but may reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

Anticancer Activity:

- Compound 4j (), a 4-trifluoromethylphenyl-oxadiazole derivative, inhibited Bcl-2 protein with IC₅₀ values of 0.2–0.5 µM in cancer cell lines. This suggests that the 4-trifluoromethylphenyl moiety plays a critical role in disrupting protein-protein interactions in apoptosis pathways .

- Structural analogs like 2-(4-Trifluoromethylphenyl)nicotinic acid may share similar mechanisms due to the -CF₃ group’s ability to enhance binding to hydrophobic pockets in target proteins.

Neuroprotective and Antioxidant Effects:

- This implies that the -CF₃ group’s stability and lipophilicity contribute to mitigating oxidative stress .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, 5-(4-Trifluoromethoxyphenyl)nicotinic acid has a predicted density of 1.409 g/cm³, indicating moderate lipophilicity .

- Acid-Base Properties : The pKa of 5-(4-Trifluoromethoxyphenyl)nicotinic acid is 2.04, suggesting high solubility in acidic environments, which is favorable for oral absorption .

生物活性

2-(4-Trifluoromethylphenyl)nicotinic acid is a derivative of niacin, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly concerning nicotinic acetylcholine receptors (nAChRs) and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

The biological activity of 2-(4-Trifluoromethylphenyl)nicotinic acid primarily stems from its interaction with nicotinic acid receptors and involvement in various metabolic pathways.

Target and Mode of Action

- Nicotinic Acid Receptors : The compound acts as a ligand for nicotinic acid receptors, significantly influencing their activity. This interaction can modulate downstream signaling pathways, affecting gene expression and cellular functions such as proliferation and apoptosis.

- Enzymatic Interactions : It interacts with enzymes involved in the synthesis and degradation of nicotinic acid derivatives, thereby influencing metabolic flux and levels of metabolites.

Biochemical Pathways

2-(4-Trifluoromethylphenyl)nicotinic acid is involved in critical biochemical pathways:

- Synthesis of NAD+ : It plays a role in the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+), essential for cellular energy metabolism.

- Antilipolytic Effects : Similar to niacin, it exhibits antilipolytic properties, leading to decreased plasma free fatty acids and reduced synthesis of triglycerides and very-low-density lipoproteins (VLDL) .

Cellular Effects

The compound's cellular effects are multifaceted:

- Gene Expression Modulation : By binding to nicotinic receptors, it can alter gene expression profiles, impacting various cellular processes.

- Cell Signaling : It influences cell signaling pathways that are crucial for maintaining cellular homeostasis and function.

Research Findings

Recent studies have explored the pharmacological properties of 2-(4-Trifluoromethylphenyl)nicotinic acid:

Case Studies

- Cardiovascular Disease : A study involving stable cardiac patients indicated that metabolites from niacin metabolism were associated with increased cardiovascular risk. This highlights the importance of understanding the metabolic pathways influenced by compounds like 2-(4-Trifluoromethylphenyl)nicotinic acid in clinical settings .

- Nicotinic Receptor Studies : In vitro studies demonstrated that derivatives similar to 2-(4-Trifluoromethylphenyl)nicotinic acid could serve as valuable tools for studying nAChRs, with implications for addiction therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。